molecular formula C25H31N3O2 B2376137 1-tert-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 939357-65-0

1-tert-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B2376137
CAS No.: 939357-65-0
M. Wt: 405.542
InChI Key: ZMBCHSQANSLYIW-UHFFFAOYSA-N
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Description

The compound “1-tert-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one” is a complex organic molecule that contains several functional groups. It has a benzimidazole ring, which is a type of heterocyclic aromatic compound. This ring is substituted with a tert-butyl group at the 1-position and a pyrrolidin-2-one group at the 4-position. The pyrrolidin-2-one group is a type of lactam, which is a cyclic amide. The benzimidazole ring is also substituted with a propyl group at the 1-position, which is further substituted with a methylphenoxy group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and pyrrolidin-2-one rings would likely contribute to the rigidity of the molecule, while the propyl and tert-butyl groups would add some flexibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzimidazole ring might increase its stability and rigidity, while the tert-butyl group might increase its lipophilicity .

Scientific Research Applications

Metabolic Pathways and Cytochrome P450 Involvement

The compound 1-tert-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one (1) is involved in studies related to metabolic pathways. Prakash et al. (2008) investigated the in vitro metabolism of a similar compound, CP-533,536, which is an EP2 receptor-selective prostaglandin E2 agonist. They found that it is metabolized by human cytochrome P450 isoforms CYP3A4, CYP3A5, and CYP2C8, suggesting its significance in pharmacokinetic studies (Prakash, Wang, O’Connell, & Johnson, 2008).

Anticancer and Antimicrobial Applications

Ray et al. (2007) explored the biomedical applications of N-heterocyclic carbene complexes, specifically focusing on palladium, gold, and silver complexes with 1-benzyl-3-tert-butylimidazol-2-ylidene. These complexes, including one similar to this compound, displayed potent anticancer activity against various types of human tumor cells, as well as significant antimicrobial properties (Ray, Mohan, Singh, Samantaray, Shaikh, Panda, & Ghosh, 2007).

Material Science and Polymer Research

In the field of material science, Chern and Tsai (2008, 2009) synthesized novel polyimides incorporating tert-butyl side groups. They demonstrated that these polyimides, related to this compound, exhibit low dielectric constants, high thermal stability, and excellent solubility, making them valuable for advanced material applications (Chern & Tsai, 2008); (Chern, Tsai, & Wang, 2009).

Spin Interaction Studies in Chemistry

Orio et al. (2010) investigated spin interactions in zinc complexes of Schiff and Mannich bases containing tert-butyl groups, akin to the compound . Their studies are crucial for understanding the magnetic properties and potential applications of such compounds in materials science and molecular electronics (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, benzimidazole derivatives are often used in medicinal chemistry due to their wide range of biological activities .

Future Directions

The future research directions for this compound would likely depend on its observed biological activity. If it shows promising activity in preliminary studies, it might be further optimized and studied in more detail .

Properties

IUPAC Name

1-tert-butyl-4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2/c1-18-10-12-20(13-11-18)30-15-7-14-27-22-9-6-5-8-21(22)26-24(27)19-16-23(29)28(17-19)25(2,3)4/h5-6,8-13,19H,7,14-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBCHSQANSLYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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